



ROX NHS Ester: Applications in Flow Cytometry for Cellular Analysis

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Compound of Interest		
Compound Name:	ROX NHS ester, 6-isomer	
Cat. No.:	B12282342	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes

ROX (Carboxy-X-rhodamine) NHS ester is a bright, amine-reactive fluorescent dye belonging to the rhodamine family. Its succinimidyl ester (NHS ester) moiety readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds. This property makes it a versatile tool for fluorescently labeling cells and their components for analysis by flow cytometry. The vibrant red fluorescence of ROX, with its excitation and emission maxima in the yellow-orange region of the spectrum, allows for easy integration into multicolor flow cytometry panels, often with minimal spectral overlap with commonly used blue, green, and far-red fluorochromes.

In flow cytometry, ROX NHS ester serves as a valuable reagent for assessing fundamental cellular processes, including cell proliferation, viability, and apoptosis. Its applications stem from its ability to uniformly label intracellular and surface proteins.

Cell Proliferation Assays: Similar to the widely used carboxyfluorescein succinimidyl ester (CFSE), ROX NHS ester can be used to track cell division. The dye is loaded into cells, where it covalently attaches to intracellular proteins. As cells divide, the dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity with each cell division. By analyzing the fluorescence distribution of a cell population over time, researchers can quantify the number of cell divisions that have occurred, providing a detailed insight into cell proliferation kinetics.[1][2]



Cell Viability Assays: ROX NHS ester can be employed as a fixable viability dye. In this application, the dye's reactivity with amines is used to differentiate between live and dead cells. Live cells with intact membranes will exhibit minimal fluorescence, as the dye primarily reacts with surface proteins. In contrast, dead cells with compromised membranes allow the dye to enter and react with the abundant intracellular proteins, resulting in a significantly brighter fluorescent signal.[3] This method is particularly useful in multicolor experiments where subsequent intracellular staining is required, as the covalent labeling is retained after fixation and permeabilization procedures.

Apoptosis Detection: While not a direct marker of apoptosis, ROX NHS ester can be used in conjunction with other apoptotic markers, such as Annexin V, to distinguish between apoptotic, necrotic, and viable cells. In this context, it can serve as a viability dye to exclude necrotic cells from the analysis of early apoptotic events.

These applications make ROX NHS ester a powerful tool for researchers in various fields, including immunology, oncology, and drug discovery, enabling the detailed characterization of cellular responses to various stimuli.

Quantitative Data

The spectral properties of ROX make it compatible with common laser lines found in most flow cytometers. Below is a summary of its key quantitative characteristics.

Property	Value	Reference
Excitation Maximum (λex)	~575 nm	INVALID-LINK
Emission Maximum (λem)	~602 nm	INVALID-LINK
Molecular Weight	631.67 g/mol	INVALID-LINK
Recommended Laser	Yellow-Green (561 nm)	
Common Emission Filter	610/20 BP	_

Experimental Protocols



General Cell Labeling with ROX NHS Ester for Flow Cytometry

This protocol provides a general guideline for labeling suspended cells with ROX NHS ester. Optimal conditions, particularly the concentration of the dye, should be determined empirically for each cell type and application.

Materials:

- ROX NHS ester
- Anhydrous Dimethyl sulfoxide (DMSO)
- · Phosphate-buffered saline (PBS), sterile
- Complete cell culture medium
- Fetal Bovine Serum (FBS)
- · Cell suspension of interest
- Flow cytometry tubes

Protocol:

- Prepare a 10 mM stock solution of ROX NHS ester: Dissolve 1 mg of ROX NHS ester in 158
 μL of anhydrous DMSO. Vortex to ensure it is fully dissolved. This stock solution can be
 stored at -20°C, protected from light and moisture.
- Cell Preparation: Harvest cells and wash them once with sterile PBS to remove any residual serum proteins. Resuspend the cells in pre-warmed, serum-free PBS or culture medium at a concentration of 1-10 x 10⁶ cells/mL.
- Staining: Add the ROX NHS ester stock solution to the cell suspension to achieve the desired final concentration. A starting concentration of 1-10 μM is recommended, but this should be optimized.



- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently mix the cells every 10 minutes to ensure uniform labeling.
- Quenching: To stop the reaction, add an equal volume of complete culture medium containing 10% FBS. The primary amines in the serum will react with any unbound ROX NHS ester.
- Washing: Wash the cells twice with complete culture medium to remove any unbound dye.
 Centrifuge at 300-400 x g for 5 minutes for each wash.
- Resuspension: Resuspend the labeled cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).
- Analysis: Analyze the cells on a flow cytometer equipped with a yellow-green laser (561 nm) and an appropriate emission filter (e.g., 610/20 BP).

Cell Proliferation Assay using ROX NHS Ester

Protocol:

- Label cells with ROX NHS ester as described in the "General Cell Labeling" protocol. A
 higher initial staining concentration (e.g., 5-25 μM) may be necessary to ensure the signal
 can be tracked over several generations. Optimization is critical to ensure the labeling is not
 toxic to the cells.
- After labeling and washing, resuspend the cells in complete culture medium at the desired density for your proliferation experiment.
- Culture the cells under the desired experimental conditions (e.g., with or without a stimulus).
- At each time point of interest (e.g., 0, 24, 48, 72 hours), harvest a sample of the cells.
- Wash the cells once with PBS and resuspend in flow cytometry buffer.
- Analyze the samples by flow cytometry. The unstained control will define the background fluorescence. The day 0 sample will show a single bright peak representing the parent generation. With each cell division, a new peak with half the fluorescence intensity of the previous generation will appear.



Cell Viability Assay using ROX NHS Ester (Fixable Viability Stain)

Protocol:

- Prepare a single-cell suspension of your cells of interest.
- Wash the cells once with serum-free PBS.
- Resuspend the cells in serum-free PBS at a concentration of 1-10 x 10⁶ cells/mL.
- Add ROX NHS ester to a final concentration of 0.5-2 μM. The optimal concentration should be titrated to achieve a clear distinction between live and dead cell populations.
- Incubate for 15-20 minutes at room temperature, protected from light.
- Wash the cells once with PBS containing 1-2% FBS.
- Proceed with your standard protocol for surface and/or intracellular staining. The covalent labeling with ROX NHS ester will be preserved through fixation and permeabilization steps.
- Analyze the cells by flow cytometry. Live cells will have low ROX fluorescence, while dead cells will be brightly stained.

Apoptosis Detection using ROX NHS Ester in Combination with Annexin V

Protocol:

- Induce apoptosis in your target cells using the desired method. Include a non-induced control.
- Harvest the cells and wash them once with cold PBS.
- Perform viability staining with ROX NHS ester as described in the "Cell Viability Assay" protocol.



- After washing, proceed with the Annexin V staining protocol according to the manufacturer's
 instructions. This typically involves resuspending the cells in Annexin V binding buffer and
 incubating with a fluorescently-labeled Annexin V conjugate (e.g., Annexin V-FITC).
- Analyze the cells by flow cytometry immediately after staining.
- Data Analysis:
 - Live cells: ROX-negative, Annexin V-negative
 - Early apoptotic cells: ROX-negative, Annexin V-positive
 - Late apoptotic/necrotic cells: ROX-positive, Annexin V-positive

Visualizations

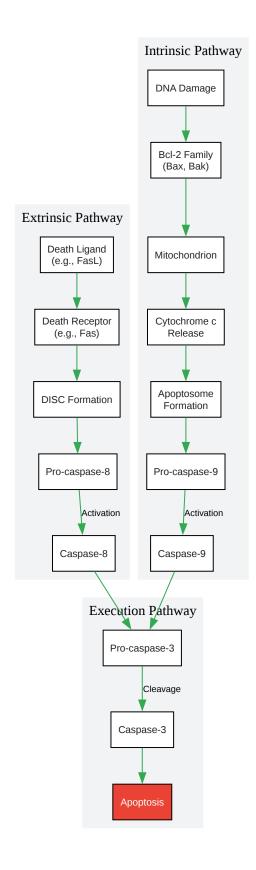




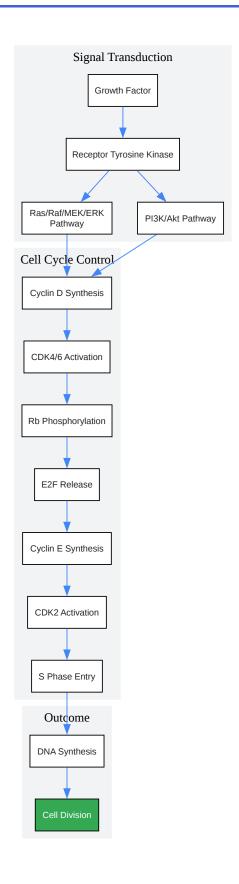












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